Leupeptin hemisulfate

Catalog No.
S532889
CAS No.
103476-89-7
M.F
C40H82N12O14S
M. Wt
987.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leupeptin hemisulfate

CAS Number

103476-89-7

Product Name

Leupeptin hemisulfate

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate

Molecular Formula

C40H82N12O14S

Molecular Weight

987.2 g/mol

InChI

InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1

InChI Key

FWGRMOYQEJXKOZ-XZZFGKIVSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

acetyl-L-leucyl-L-leucyl-L-arginal, leupeptin, leupeptin, (S)-isomer, leupeptin, monoacetate, (S)-isomer

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O

In vitro studies:

  • Protease inhibition: Leupeptin hemisulfate anhydrous is widely used in cell and tissue lysate preparations to inhibit unwanted proteolytic activity during protein extraction and purification. This ensures the integrity and functionality of the isolated proteins by preventing their degradation by endogenous proteases .
  • Investigation of cellular processes: By selectively inhibiting specific proteases, researchers can elucidate their role in various cellular pathways. For example, leupeptin can be used to study the involvement of serine and cysteine proteases in apoptosis, cell signaling, and protein trafficking .
  • Enzyme assays: Leupeptin hemisulfate anhydrous can be employed as a specific inhibitor in enzyme activity assays, allowing researchers to measure the activity of specific serine and cysteine proteases under different experimental conditions .

In vivo studies:

  • Disease models: Leupeptin hemisulfate anhydrous has been used in animal models of various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. By inhibiting specific proteases implicated in the pathogenesis of these diseases, researchers can investigate the therapeutic potential of targeting these enzymes .
  • Investigation of protease function: In vivo administration of leupeptin hemisulfate anhydrous can help researchers understand the physiological roles of specific proteases by observing the phenotypic effects of their inhibition in whole organisms. This can provide valuable insights into the contribution of these enzymes to various biological processes .
  • Leupeptin hemisulfate anhydrous is a synthetic peptide [].
  • Peptides are small chains of amino acids linked by amide bonds.
  • This specific compound acts as a protease inhibitor [].
  • Proteases are enzymes that break down proteins into smaller peptides and amino acids [].

Molecular Structure Analysis

  • Leupeptin hemisulfate anhydrous has a complex molecular structure with the chemical formula C40H78N12O12S [].
  • Its structure includes key functional groups like amides (from peptide bonds) and sulfate groups [].
  • Understanding the precise 3D structure and its interaction with target proteases is crucial for its mechanism of action, but detailed analysis is beyond the scope of this discussion [].

Chemical Reactions Analysis

  • The specific synthesis of Leupeptin hemisulfate anhydrous involves multiple steps and often requires specialized techniques [].
  • Due to the complexity, it's not suitable for discussion here.
  • In solution, Leupeptin hemisulfate anhydrous can undergo hydrolysis (breakdown by water molecules) like most peptides, but the specific rate and products depend on various factors [].

Physical And Chemical Properties Analysis

  • Leupeptin hemisulfate anhydrous is typically a white to off-white powder [].
  • Specific data on melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures [].
  • As a peptide, it's likely soluble in water and polar solvents but insoluble in non-polar solvents [].
  • Leupeptin hemisulfate anhydrous inhibits specific types of proteases, primarily serine and cysteine proteases, by binding to their active sites [].
  • This binding prevents the protease from cleaving protein substrates [].
  • By inhibiting proteases, Leupeptin hemisulfate anhydrous allows researchers to study various cellular processes that involve protease activity.
  • No specific data on the toxicity of Leupeptin hemisulfate anhydrous is readily available.
  • However, as with most research chemicals, it's important to handle it with care following general laboratory safety guidelines.
  • These guidelines include wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coats while working with the compound.

Leupeptin hemisulfate acts by covalently binding to the catalytic sites of cysteine and serine proteases. This binding inhibits the enzymatic activity of these proteases by blocking their active sites. For instance, it forms a reversible bond with the catalytic cysteine of cysteine proteases and interacts with serine proteases through similar mechanisms .

In studies involving SARS-CoV-2, leupeptin has shown some inhibitory activity against the main protease (Mpro_{pro}), although its effectiveness was relatively weak compared to other inhibitors . The aldehyde group in leupeptin can reversibly react with nucleophilic residues in enzyme active sites, contributing to its mechanism of action .

Leupeptin hemisulfate exhibits significant biological activities, particularly in inhibiting apoptosis and modulating cell death pathways. It has been shown to inhibit activation-induced programmed cell death and has potential therapeutic implications in various diseases where protease activity plays a critical role. The compound has also been studied for its effects on protein metabolism, gene expression, and protein folding .

In addition to its protease inhibition properties, leupeptin has been evaluated for its potential antiviral activities against SARS-CoV-2, demonstrating some inhibitory effects on viral proteases .

Leupeptin was first isolated from microbial sources as a mixture of two closely related forms: acetyl-leucyl-leucyl-argininal and propionyl-leucyl-leucyl-argininal. The synthetic production of leupeptin hemisulfate involves chemical modifications to enhance its stability and solubility. Common synthesis methods include solid-phase peptide synthesis techniques that allow for the precise assembly of the peptide chains required for leupeptin's structure .

Leupeptin hemisulfate is widely used in research laboratories for various applications:

  • Protease Inhibition: Used to study the role of proteases in cellular processes.
  • Protein Purification: Prevents degradation of proteins during purification processes.
  • Cell Culture Studies: Helps maintain protein integrity in cell cultures by inhibiting endogenous proteases.
  • Biochemical Assays: Employed in assays designed to measure enzyme activity and protein interactions.

Its versatility makes it an essential tool in molecular biology and biochemistry research .

Research has demonstrated that leupeptin interacts with several key enzymes:

  • Cysteine Proteases: Forms covalent bonds with catalytic cysteines.
  • Serine Proteases: Interacts similarly through reversible binding.
  • Viral Proteases: Exhibits inhibitory effects on viral enzymes such as those from coronaviruses .

These interactions highlight leupeptin's potential as a therapeutic agent in diseases characterized by dysregulated protease activity.

Leupeptin hemisulfate shares similarities with several other compounds known for their protease inhibition properties. Here are some notable comparisons:

Compound NameStructure SimilarityMechanism of ActionUnique Features
E64Peptide-likeIrreversible inhibitor of cysteine proteasesStronger inhibition against cysteine proteases
Pepstatin APeptide-likeCompetitive inhibitor of aspartic proteasesSpecificity towards aspartic enzymes
AprotininPeptide-likeSerine protease inhibitorBroad-spectrum but less specific
AntipainPeptide-likeReversible inhibitor of serine/cysteine proteasesSimilar action but different target specificity

Leupeptin's unique structure allows it to selectively inhibit certain classes of proteases while being ineffective against others like chymotrypsin and elastase, distinguishing it from these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

986.57941651 g/mol

Monoisotopic Mass

986.57941651 g/mol

Boiling Point

N/A

Heavy Atom Count

67

Appearance

White to off-white powder.

Melting Point

N/A

Storage

-20°C

UNII

P4TZ8HY7S7

Sequence

LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

103476-89-7

Wikipedia

Leupeptin

Dates

Modify: 2023-08-15

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